molecular formula C20H26O5 B11643194 tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11643194
M. Wt: 346.4 g/mol
InChI Key: UGHBMXYSBYCYRK-UHFFFAOYSA-N
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Description

TERT-BUTYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tert-butyl ester group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the esterification of the corresponding coumarin derivative. One common method includes the reaction of 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the coumarin derivative, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized coumarins .

Scientific Research Applications

TERT-BUTYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    TERT-BUTYL (6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY)ACETATE: Similar structure but with a chlorine substituent.

    BUTYL (6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY)ACETATE: Contains an ethyl group instead of a butyl group.

Uniqueness

TERT-BUTYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity. The presence of the tert-butyl ester group can enhance its stability and modify its interaction with biological targets .

Properties

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

tert-butyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C20H26O5/c1-6-7-8-14-11-17(21)24-19-13(2)16(10-9-15(14)19)23-12-18(22)25-20(3,4)5/h9-11H,6-8,12H2,1-5H3

InChI Key

UGHBMXYSBYCYRK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)(C)C

Origin of Product

United States

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